1-Methylbenzoimidazol-5-amine

Overview

Description

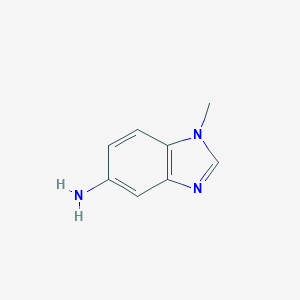

1-Methylbenzoimidazol-5-amine is a heterocyclic aromatic compound with the molecular formula C8H9N3 It consists of a benzimidazole ring substituted with a methyl group at the nitrogen atom and an amino group at the 5-position

Mechanism of Action

Target of Action

1-Methylbenzoimidazol-5-amine is a derivative of the benzimidazole moiety . Benzimidazoles have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Mode of Action

The mode of action of benzimidazoles involves binding to the DNA minor groove . The binding agent is hydrophobically transferred from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA . This interaction can lead to changes in the DNA structure and function, affecting the transcription and replication processes.

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties can influence the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases and show not only biological activities but also are used for spectral and catalytic properties

Cellular Effects

Benzimidazole derivatives have shown significant bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles

Molecular Mechanism

The molecular mechanism of action of 1-Methylbenzoimidazol-5-amine is not well established. Benzimidazoles are known to act as potent inhibitors of various enzymes

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Benzimidazoles are known to be involved in a wide range of therapeutic uses

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbenzoimidazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with formic acid or its derivatives. The reaction typically proceeds under reflux conditions, yielding the desired benzimidazole derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic systems to enhance yield and selectivity. For instance, the use of metal catalysts such as palladium or nickel can facilitate the cyclization process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Methylbenzoimidazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Hydrogenated derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

1-Methylbenzoimidazol-5-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Benzimidazole: The parent compound without the methyl and amino substitutions.

2-Methylbenzimidazole: Similar structure with the methyl group at the 2-position.

5-Nitrobenzimidazole: Contains a nitro group at the 5-position instead of an amino group.

Uniqueness: 1-Methylbenzoimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Biological Activity

1-Methylbenzoimidazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core, which is known for its diverse biological properties. The presence of the methyl group at the nitrogen atom significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to act through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can modulate receptor activity, potentially influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Study Example : In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential effectiveness as an anticancer drug .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Apoptosis : In another research effort, this compound was tested on lung cancer cell lines. The results demonstrated that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism through which the compound induces cell death .

Safety and Toxicity

While the biological activities of this compound are promising, safety and toxicity assessments are crucial for any potential therapeutic applications. Preliminary studies indicate low toxicity levels in mammalian cells; however, comprehensive toxicological evaluations are necessary to establish safety profiles before clinical applications.

Properties

IUPAC Name |

1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGBYZGEQUDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311266 | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-38-4 | |

| Record name | 10394-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylbenzoimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.